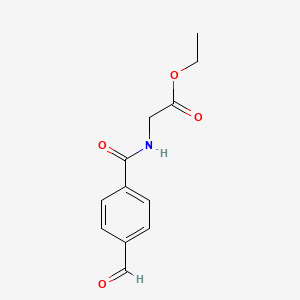
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Vue d'ensemble
Description
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine involves inhibition of GSK-3β, which is a key enzyme involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell division. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine have been studied extensively. It has been shown to exhibit potent inhibitory activity against GSK-3β, which leads to the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell division. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine in lab experiments is its potent inhibitory activity against GSK-3β, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be studied further.
Orientations Futures
There are several future directions for the study of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine. One of the potential directions is the development of drugs for the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, further studies are needed to explore the potential anti-inflammatory activity of this compound and its use in the treatment of various inflammatory diseases. Furthermore, more studies are needed to explore the potential toxicity of this compound and its safety for use in humans.
Conclusion:
In conclusion, 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits potent inhibitory activity against GSK-3β and has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, this compound has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases. Further studies are needed to explore the potential applications of this compound and its safety for use in humans.
Applications De Recherche Scientifique
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, this compound has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
6-fluoro-N-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-5-4-6-10(12-9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZQUKTSSUCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)
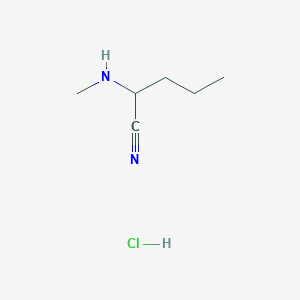

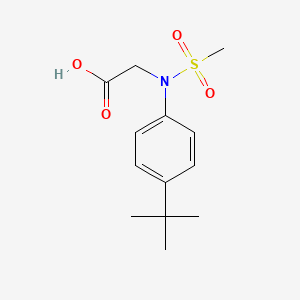
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
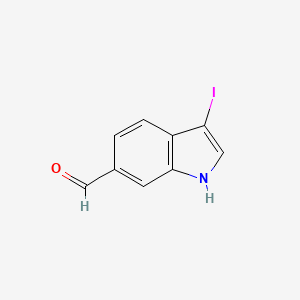
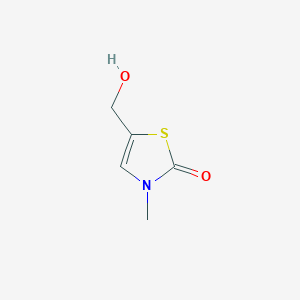
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)
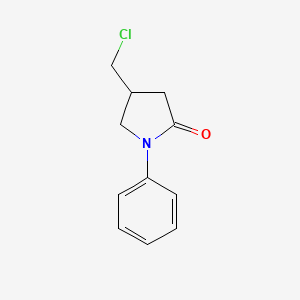
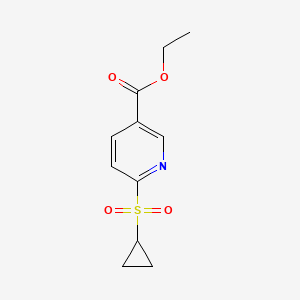
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)
